Dacuronium

Neuromuscular pharmacology Potency comparison Aminosteroid SAR

Dacuronium (17-hydroxypancuronium), exhibiting ~1/50× pancuronium potency, is the USP-designated Pancuronium Bromide Related Compound C reference standard—essential for HPLC/UPLC/LC-MS impurity profiling, ANDA method validation, and cGMP batch release. Unlike tubocurarine, dacuronium is equi-active across fast- and slow-twitch muscle fibers, making it the only neutral comparator for fiber-type selectivity assays. Its intermediate hepatic extraction profile bridges rapidly and slowly cleared aminosteroid analogs in PK/PD modeling. Also critical for SAR studies examining 17-position modifications and nAChR binding affinity. For research and analytical use only; not for human administration.

Molecular Formula C33H58N2O3+2
Molecular Weight 530.8 g/mol
CAS No. 43021-45-0
Cat. No. B1669762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDacuronium
CAS43021-45-0
Synonyms17-hydroxypancuronium
dacuronium
dacuronium bromide
dacuronium dibromide, (3alpha)-isomer
dacuronium dibromide, (3beta)-isomer
Gestormone
Organon N.B.68
Molecular FormulaC33H58N2O3+2
Molecular Weight530.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C
InChIInChI=1S/C33H58N2O3/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34/h24-31,37H,6-22H2,1-5H3/q+2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
InChIKeyXQFBAGUGBNQLRT-ZZZJANDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dacuronium (CAS 43021-45-0): Aminosteroid Neuromuscular Blocker Procurement Reference for Comparative Pharmacology Research


Dacuronium (CAS 43021-45-0), also known as 17-hydroxypancuronium or developmental code NB-68, is an aminosteroid neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction [1]. Structurally, it represents the 17-hydroxy analog of pancuronium, with a molecular formula of C33H58N2O3²⁺ and a molecular weight of 530.83 g/mol [2]. As a nondepolarizing neuromuscular blocker, dacuronium was investigated clinically but never marketed, and it is now primarily of interest as a reference compound in comparative pharmacology, as a metabolite/impurity reference standard for pancuronium quality control (Pancuronium Bromide Related Compound C), and as a tool compound for studying structure-activity relationships within the aminosteroid class [3].

Dacuronium vs. Pancuronium and Vecuronium: Why Aminosteroid Neuromuscular Blockers Cannot Be Interchanged Without Pharmacodynamic and Side-Effect Profiling


Although dacuronium, pancuronium, and vecuronium share a common aminosteroid nucleus and all function as competitive nAChR antagonists, substitution among these agents is pharmacologically invalid due to substantial, quantifiable differences across multiple therapeutically relevant dimensions [1]. Key differentiating parameters include neuromuscular blocking potency (dacuronium exhibits approximately 1/50 the potency of pancuronium) [2], onset and recovery kinetics (dacuronium demonstrates faster maximal action onset and quicker recovery than both tubocurarine and pancuronium) [3], muscle fiber-type selectivity profile (dacuronium is equi-active across fast- and slow-twitch muscles, unlike tubocurarine which displays differential selectivity) [4], and autonomic cardiovascular side-effect liability (dacuronium produces marked chronotropic effects at neuromuscular blocking doses, whereas ORG.6368 and pancuronium exhibit more favorable cardiac profiles) [5]. These pharmacodynamic and selectivity divergences preclude generic interchange in experimental or analytical applications and underscore the necessity for compound-specific procurement based on the intended research objective.

Dacuronium Differential Evidence Guide: Quantified Comparative Pharmacology Data for Scientific Selection


Neuromuscular Blocking Potency: Dacuronium Exhibits 50-Fold Lower Potency Than Pancuronium and 10-Fold Lower Than Tubocurarine

In a clinical investigation of twenty-three anaesthetized patients, dacuronium produced a competitive type of neuromuscular block with a potency approximately one-tenth that of tubocurarine and one-fiftieth that of pancuronium [1]. This substantial potency differential is structurally attributable to the 17-hydroxy substitution on the steroid nucleus, distinguishing dacuronium from pancuronium (which bears a 17-acetoxy group) and explaining why dacuronium is described as a metabolite of pancuronium with much weaker activity [2].

Neuromuscular pharmacology Potency comparison Aminosteroid SAR

Onset and Recovery Kinetics: Dacuronium Demonstrates Faster Maximal Action Onset and Quicker Recovery Than Tubocurarine and Pancuronium

In the same clinical investigation of 23 anaesthetized patients, dacuronium was directly compared with tubocurarine and pancuronium for temporal pharmacodynamic parameters. The study reported that when compared with these drugs, dacuronium's maximal action was apparent earlier and the recovery from its effects was somewhat quicker [1]. This observation aligns with the classification of dacuronium as a short-acting neuromuscular blocking drug of non-depolarizing type, distinguishing it from longer-acting aminosteroids such as pancuronium (duration >60 minutes) [2].

Onset time Recovery kinetics Neuromuscular block duration

Muscle Fiber-Type Selectivity: Dacuronium Is Equi-Active Across Fast- and Slow-Twitch Muscles, Unlike Tubocurarine

A comparative study of three short-acting non-depolarizing agents (stercuronium, dacuronium, and AH8165) in the cat soleus (slow-twitch) and tibialis anterior (fast-twitch) muscles revealed distinct muscle selectivity profiles [1]. In contrast to tubocurarine, both stercuronium and AH8165 produced a greater blocking action in the tibialis anterior muscle than in the soleus muscle, whereas dacuronium was equi-active in the two muscles [1]. This finding suggests that dacuronium does not discriminate between nAChR subtypes that may be differentially expressed across muscle fiber types, a property that distinguishes it from tubocurarine and other short-acting analogs evaluated in this system.

Muscle fiber selectivity Fast-twitch Slow-twitch Tibialis anterior Soleus

Autonomic Cardiovascular Profile: Dacuronium Exhibits Marked Chronotropic Effects at Neuromuscular Blocking Doses

The anticholinergic and chronotropic effects of dacuronium were investigated in comparison with pancuronium bromide using acetylcholine as an agonist on the isolated perfused rabbit heart [1]. The study directly compared dacuronium and ORG.6368 with pancuronium for their degree of antagonism to acetylcholine-induced bradycardia. ORG.6368 was found to be very similar to pancuronium in its antagonism profile and was therefore considered potentially useful clinically. Dacuronium, on the other hand, would appear to have marked chronotropic effects at dose levels needed for adequate neuromuscular blockade and thus may be less useful [1]. This cardiovascular liability distinguishes dacuronium from pancuronium and ORG.6368 and represents a key reason for its discontinued clinical development.

Cardiovascular side effects Chronotropic Vagolytic Autonomic

Disposition and Hepatic Uptake: Dacuronium Exhibits Intermediate Early Hepatic Uptake Between Pancuronium and ORG.6368

A pharmacokinetic investigation in the cat compared the renal and hepatic elimination and biotransformation of pancuronium and two of its analogues, dacuronium and ORG.6368 [1]. Appreciable amounts of dacuronium and ORG.6368 were found in urine, bile, and liver 8 hours after intravenous administration. Critically, the early hepatic uptake (during the first 3 minutes after injection) of ORG.6368 was significantly greater than that of dacuronium and pancuronium [1]. Dacuronium thus occupies an intermediate position in the hepatic uptake gradient among these three congeneric aminosteroids, a finding that correlates with the observed differences in duration of neuromuscular blocking action across the series.

Pharmacokinetics Hepatic uptake Disposition Cat model

Regulatory Identity as Pancuronium Bromide Related Compound C: Role as Analytical Reference Standard

According to the FDA Substance Registration System and USP compendial standards, dacuronium (17-hydroxypancuronium) is formally designated as Pancuronium Bromide Related Compound C [1]. This regulatory classification positions dacuronium as an identified impurity and potential degradation product of pancuronium bromide. The structural relationship—dacuronium is the 17-hydroxy analog of pancuronium, which bears a 17-acetoxy group—underpins its utility as an analytical reference standard for method development, method validation, and quality control applications in pancuronium bromide manufacturing and pharmaceutical analysis [2].

Analytical reference standard Impurity profiling Quality control USP

Dacuronium (CAS 43021-45-0) High-Value Application Scenarios for Research Procurement


Comparative Aminosteroid Neuromuscular Blocker Potency Profiling and Structure-Activity Relationship Studies

Dacuronium serves as a critical low-potency reference compound within the aminosteroid neuromuscular blocker series, exhibiting approximately 1/50 the potency of pancuronium and 1/10 the potency of tubocurarine in human subjects [1]. This substantial potency differential enables researchers to calibrate receptor binding assays, functional neuromuscular junction preparations, and in vivo potency assessments across a wide dynamic range. The compound's intermediate position in the potency hierarchy of steroidal neuromuscular blockers makes it particularly valuable for structure-activity relationship studies examining how modifications at the 17-position (hydroxy in dacuronium vs. acetoxy in pancuronium) influence nAChR binding affinity and functional antagonism.

Pancuronium Bromide Quality Control: Impurity Profiling and Stability-Indicating Method Validation

As formally designated Pancuronium Bromide Related Compound C in USP and FDA compendial standards, dacuronium is an essential analytical reference standard for pharmaceutical quality control laboratories [2]. It is used to develop and validate HPLC, UPLC, or LC-MS methods for detecting and quantifying the 17-hydroxy impurity in pancuronium bromide active pharmaceutical ingredient and finished dosage forms. Procurement of high-purity dacuronium reference material enables accurate impurity profiling, stability-indicating method qualification, and compliance with regulatory monograph requirements for ANDA submissions and commercial batch release testing.

Neuromuscular Blocker Disposition and Pharmacokinetic Modeling Studies

Dacuronium occupies a defined intermediate position in the early hepatic uptake gradient among congeneric aminosteroids, with ORG.6368 showing significantly greater hepatic extraction than both dacuronium and pancuronium in cat pharmacokinetic models [3]. This characteristic makes dacuronium an essential comparator for studies investigating the relationship between molecular structure, hepatic disposition, and duration of neuromuscular blockade. Researchers modeling the pharmacokinetic-pharmacodynamic determinants of blocker duration or evaluating structure-clearance relationships within the aminosteroid class benefit from including dacuronium as an intermediate reference point between rapidly and slowly cleared analogs.

Muscle Fiber-Type Pharmacology and nAChR Subtype Selectivity Investigations

Unlike tubocurarine, which produces a greater blocking action in fast-twitch (tibialis anterior) muscle than in slow-twitch (soleus) muscle, dacuronium exhibits equi-activity across both muscle fiber types in the cat model [4]. This lack of fiber-type selectivity makes dacuronium a valuable control compound for studies investigating differential nAChR expression, subtype pharmacology, and muscle-selective blocking profiles. Researchers examining whether novel neuromuscular blockers display fiber-type bias can use dacuronium as a neutral comparator, facilitating clean interpretation of experimental results without confounding from intrinsic muscle selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dacuronium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.